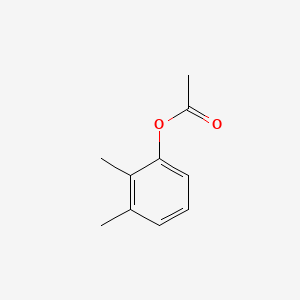

2,3-Xylyl acetate

Description

Contextualization within Aromatic Esters and Xylene Derivatives Research

2,3-Xylyl acetate (B1210297) is structurally defined by an acetate group attached to the oxygen atom of 2,3-dimethylphenol (B72121) (also known as 2,3-xylenol). This places it within the broad class of aromatic esters, which are characterized by an ester functional group bonded to an aromatic ring. Aromatic esters are a significant area of study in organic chemistry due to their diverse applications and presence in natural products.

The synthesis of aromatic esters like 2,3-xylyl acetate is a fundamental reaction in organic chemistry. A common and well-established method for the preparation of such esters is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of this compound, this would involve the reaction of 2,3-dimethylphenol with acetic acid.

Another prevalent method for the synthesis of phenyl acetates is the acetylation of the corresponding phenol (B47542) using acetic anhydride (B1165640). For instance, the synthesis of isomeric compounds such as 2,6-dimethylphenyl acetate is achieved by refluxing 2,6-dimethylphenol (B121312) with acetic anhydride. nih.gov Similarly, 3,5-dimethylphenyl acetate is prepared by reacting 3,5-dimethylphenol (B42653) with acetic anhydride. nih.gov These established methods for xylenol acetylation strongly suggest a parallel synthetic route for this compound, starting from its precursor, 2,3-dimethylphenol. The general reaction involves the nucleophilic attack of the hydroxyl group of the xylenol on the carbonyl carbon of acetic anhydride.

The study of xylene derivatives is also crucial for understanding the properties and reactivity of this compound. Xylene exists as three isomers: ortho- (o-), meta- (m-), and para- (p-). thegoodscentscompany.combeilstein-journals.org this compound is a derivative of o-xylene. The position of the methyl groups on the benzene (B151609) ring influences the electronic and steric properties of the molecule, which in turn affects its reactivity and physical properties. Research on various xylene derivatives provides a comparative framework for predicting the behavior of this compound in chemical reactions and its potential applications.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ guidechem.com |

| Molecular Weight | 164.204 g/mol guidechem.com |

| Topological Polar Surface Area | 26.3 Ų guidechem.com |

| Rotatable Bond Count | 2 guidechem.com |

| Hydrogen Bond Acceptor Count | 2 guidechem.com |

| Heavy Atom Count | 12 guidechem.com |

Historical Perspectives in Chemical Literature

While specific historical accounts detailing the first synthesis or discovery of this compound are not extensively documented in readily available chemical literature, the historical context of its constituent parts—xylene and acetic acid—is well-established. Xylene was first isolated in 1850 by the French chemist Auguste Cahours from wood tar. thegoodscentscompany.com The synthesis of acetic anhydride, a key reagent in the acetylation of phenols, was first reported by French chemist Charles Frédéric Gerhardt in 1852. wikipedia.org

The late 19th and early 20th centuries saw a surge in the study of aromatic compounds and their derivatives. The development of synthetic methods like the Friedel-Crafts reaction and the widespread use of esterification reactions paved the way for the preparation of a vast array of aromatic esters. Research during this period often focused on the synthesis and characterization of new compounds, including various isomers of cresol (B1669610) and xylenol acetates.

Although direct early research on this compound is scarce, the synthesis of its precursor, 2,3-dimethylphenol, is noted to be achievable through the diazotization and subsequent hydrolysis of 2,3-xylidine. This foundational chemistry was well understood in the early 20th century, suggesting that the synthesis of this compound would have been a feasible, albeit perhaps not extensively documented, endeavor for organic chemists of that era. The study of such compounds was often driven by the desire to understand the influence of substituent positions on the properties of aromatic molecules.

Structure

3D Structure

Properties

IUPAC Name |

(2,3-dimethylphenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-5-4-6-10(8(7)2)12-9(3)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRDXXDADCHOEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177135 | |

| Record name | 2,3-Xylyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22618-22-0 | |

| Record name | Phenol, 2,3-dimethyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22618-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Xylyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022618220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Xylyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-xylyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-XYLYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NK7XT8VP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Iii. Sophisticated Spectroscopic and Analytical Characterization of 2,3 Xylyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton NMR spectroscopy provides information about the number of different types of hydrogen atoms in a molecule and their chemical environments. For 2,3-Xylyl acetate (B1210297), the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the two methyl groups attached to the benzene (B151609) ring, and the methyl group of the acetate moiety. The integration of these signals would correspond to the number of protons in each group, and their splitting patterns would reveal adjacent proton-proton couplings.

Based on the structure of 2,3-Xylyl acetate, the following proton signals can be predicted:

A singlet for the three protons of the acetate methyl group (CH₃-C=O).

Two singlets for the six protons of the two methyl groups on the aromatic ring (Ar-CH₃).

A set of multiplets for the three protons on the aromatic ring.

No specific experimental ¹H NMR data for this compound was found in the search results. The table below is a representation of expected chemical shifts based on general principles and data for related compounds.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Acetate CH₃ | ~2.3 | Singlet | 3H |

| Aromatic CH₃ | ~2.1-2.3 | Singlets | 6H |

| Aromatic H | ~6.9-7.2 | Multiplets | 3H |

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. For this compound, distinct signals are expected for the carbonyl carbon of the acetate group, the methyl carbons, and the various aromatic carbons. A study on the ¹³C NMR spectra of various phenyl acetates provides some context for the expected chemical shifts, particularly for the aromatic and carbonyl carbons. jcsp.org.pk

No specific experimental ¹³C NMR data for this compound was found in the search results. The table below is a representation of expected chemical shifts based on general principles and data for related compounds. jcsp.org.pk

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (Carbonyl) | ~169-171 |

| C-O (Aromatic) | ~148-150 |

| C-CH₃ (Aromatic) | ~130-140 |

| CH (Aromatic) | ~120-130 |

| CH₃ (Acetate) | ~21 |

| CH₃ (Aromatic) | ~15-20 |

Other specialized NMR techniques, such as ¹⁷O NMR, have been used to study substituent effects in related phenyl esters, providing insights into the electronic environment of the oxygen atoms. researchgate.netnih.gov While not standard, such techniques could offer deeper electronic structural information for this compound. Variable-temperature NMR could be employed to study conformational dynamics if any were present. There is no indication from the search results that ¹⁹⁵Pt NMR would be relevant for this compound.

No experimental data from advanced NMR techniques for this compound were found in the search results.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule. For this compound, the most characteristic absorption in the IR spectrum would be the strong C=O stretching vibration of the ester group. nih.gov Other expected absorptions include C-O stretching, C-H stretching and bending vibrations for the aromatic and methyl groups, and aromatic C=C stretching vibrations. nih.gov

No specific experimental IR or Raman data for this compound was found in the search results. The table below lists expected characteristic IR absorption bands based on the functional groups present.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~1760-1740 |

| C-O (Ester) | Stretch | ~1250-1000 |

| C-H (Aromatic) | Stretch | ~3100-3000 |

| C-H (Alkyl) | Stretch | ~3000-2850 |

| C=C (Aromatic) | Stretch | ~1600 and ~1475 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the acetyl group or other characteristic fragments. The NIST WebBook provides mass spectra for related compounds such as 1-(2,3-Dimethylphenyl)ethanone, which can offer insights into the fragmentation of the dimethylphenyl moiety. nist.gov

No specific experimental mass spectrum for this compound was found in the search results. The table below indicates the expected key ions.

| Ion | m/z (mass-to-charge ratio) | Description |

| [M]⁺ | 164 | Molecular Ion |

| [M - CH₂CO]⁺ | 122 | Loss of ketene |

| [M - OCOCH₃]⁺ | 105 | Loss of acetate radical |

| [C₈H₉]⁺ | 105 | Dimethylphenyl cation |

| [CH₃CO]⁺ | 43 | Acetyl cation |

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for identifying and quantifying volatile compounds in a mixture. In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column, and its retention time would be recorded. The separated compound would then be introduced into the mass spectrometer to obtain its mass spectrum for identification. While no specific GC-MS data for this compound was found, the NIST WebBook contains GC data for related compounds like Benzeneethanol, α,α-dimethyl-, acetate. nist.gov

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) and single-crystal X-ray crystallography are powerful techniques for determining the three-dimensional atomic arrangement of a crystalline solid. While specific crystallographic data for this compound is not prominently available in foundational literature, the application of this method would yield precise information on bond lengths, bond angles, and crystal packing. For a related compound, 2-(2,6-dimethylphenyl)amino)phenyl)acetato, crystallographic analysis revealed a monoclinic crystal system, providing a detailed model of its molecular geometry. researchgate.net If a single crystal of this compound were analyzed, the resulting diffraction pattern would allow for the calculation of its unit cell dimensions, space group, and the exact coordinates of each atom (carbon, hydrogen, and oxygen) within its structure. This provides unambiguous proof of its constitution and stereochemistry.

Chromatographic Methods for Purity and Separation

Chromatography is indispensable for assessing the purity of this compound and for separating it from reaction precursors, byproducts, or other isomers. The choice of chromatographic method depends on the sample's volatility and polarity.

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative method for monitoring reaction progress and assessing the purity of this compound. nih.gov In TLC, a sample is spotted on a stationary phase, typically a plate coated with polar silica (B1680970) gel. wisc.edu The plate is then developed in a sealed chamber containing a mobile phase (eluent), which is a solvent or solvent mixture. blogspot.com

The separation is based on the principle of polarity. pressbooks.pub Since this compound is a moderately polar ester, it will adsorb to the polar silica gel stationary phase. wisc.edu The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, competes for the compound. blogspot.commit.edu The distance the compound travels up the plate is quantified by its Retention Factor (Rf), which is the ratio of the distance traveled by the sample to the distance traveled by the solvent front. libretexts.orglibretexts.org

A higher proportion of ethyl acetate in the mobile phase increases its polarity, causing this compound to travel further up the plate, resulting in a higher Rf value. wisc.edulibretexts.org Conversely, a more non-polar mobile phase (higher hexane content) leads to stronger adsorption to the stationary phase and a lower Rf value. ualberta.ca An optimal Rf value for good separation is generally considered to be between 0.3 and 0.7. ualberta.ca Visualization of the spot can be achieved under a UV lamp, as the aromatic ring in the compound is UV-active, or by using chemical stains like iodine vapor. blogspot.commit.edu

Table 1: Hypothetical TLC Elution of this compound

| Mobile Phase (Hexane:Ethyl Acetate) | Mobile Phase Polarity | Expected Rf Value of this compound | Rationale |

| 9:1 | Low | Low (~0.2) | Strong interaction with the polar stationary phase, limited movement with the non-polar mobile phase. |

| 3:1 | Medium | Medium (~0.5) | Balanced partitioning between the stationary and mobile phases, leading to good separation. blogspot.com |

| 1:1 | High | High (~0.8) | The polar mobile phase effectively elutes the compound, causing it to travel close to the solvent front. libretexts.org |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purification of this compound. nih.govbldpharm.com It offers high resolution and sensitivity. For aromatic esters, a reverse-phase HPLC method is typically employed. sielc.com In this setup, the stationary phase is non-polar (e.g., a C8 or C18 silica-based column), and the mobile phase is a polar solvent mixture. nih.govbasicmedicalkey.com

For the analysis of the related isomer, 3,4-Xylyl acetate, a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid has been successfully used. sielc.com A similar system would be effective for this compound. The compound is dissolved in the mobile phase and pumped through the column under high pressure. basicmedicalkey.com Separation occurs based on the compound's partitioning between the non-polar stationary phase and the polar mobile phase. Less polar compounds are retained longer on the column, while more polar compounds elute faster. The time it takes for the analyte to pass through the column and reach the detector is known as the retention time (t_R), which is a characteristic identifier under specific conditions. researchgate.net

The composition of the mobile phase is critical; increasing the proportion of the organic solvent (e.g., acetonitrile) will decrease the mobile phase polarity, leading to a shorter retention time for this compound. basicmedicalkey.com

Table 2: Typical Reverse-Phase HPLC Parameters for Aromatic Acetate Analysis

| Parameter | Condition | Purpose |

| Column | C18, 5 µm particle size, 4.6 x 150 mm | Provides a non-polar stationary phase for effective separation of moderately non-polar analytes. |

| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% acid (e.g., Formic Acid) sielc.comnih.gov | A polar eluent for reverse-phase chromatography. The acid improves peak shape. |

| Flow Rate | 1.0 mL/min | Controls the speed of elution and affects retention time and peak resolution. researchgate.net |

| Detector | UV at 254 nm or 280 nm | The aromatic ring of this compound absorbs UV light, allowing for sensitive detection. nih.gov |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

| Expected Retention Time | Variable (e.g., 5-10 min) | Dependent on the exact mobile phase composition and column specifications. nih.gov |

Gas-Liquid Chromatography (GLC), a form of Gas Chromatography (GC), is highly suitable for analyzing volatile and thermally stable compounds like this compound. This technique is used for both purity assessment and quantitative analysis. In GLC, the mobile phase is an inert carrier gas (e.g., helium or nitrogen), and the stationary phase is a high-boiling-point liquid coated on a solid support within a capillary column. usda.gov

A sample of this compound is injected into a heated port, where it vaporizes. The carrier gas then sweeps the vaporized sample onto the column. Separation is based on the compound's boiling point and its interaction with the stationary phase. For acetate derivatives, stationary phases like Polymetaphenoxylene or polysiloxane-based columns (e.g., HP-5, a non-polar phase) are effective. usda.govnih.gov

Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster, resulting in shorter retention times. The temperature of the column is a critical parameter and is often programmed to increase during the analysis to ensure that compounds with higher boiling points elute in a reasonable time with good peak shape.

Table 3: Typical Gas-Liquid Chromatography (GLC) Conditions for this compound

| Parameter | Condition | Purpose |

| Column | HP-5 (Cross-linked 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness rsc.org | A common, robust, and slightly polar stationary phase suitable for separating aromatic compounds. |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample upon injection. |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 250 °C, hold for 5 min | Separates compounds based on boiling point and ensures elution of all components. rsc.org |

| Detector | Flame Ionization Detector (FID) | A universal and sensitive detector for organic compounds. |

| Expected Retention Time | Variable (dependent on exact conditions) | A characteristic time for the compound to elute under the specified method. |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) in a pure sample of this compound. This experimental data is then compared to the theoretical values calculated from its molecular formula, C₁₀H₁₂O₂. guidechem.com The molecular weight of the compound is 164.20 g/mol . guidechem.com

The analysis is typically performed using a combustion analyzer. A small, precisely weighed sample of the compound is combusted in an excess of oxygen. The resulting combustion products, carbon dioxide (CO₂) and water (H₂O), are collected and measured. The masses of carbon and hydrogen in the original sample can be calculated from the masses of CO₂ and H₂O, respectively. The percentage of oxygen is usually determined by subtracting the percentages of carbon and hydrogen from 100%.

A close match between the experimental and theoretical percentages confirms the empirical formula of the compound, which, when combined with molecular weight data (from mass spectrometry), validates the molecular formula.

Table 4: Elemental Composition of this compound (C₁₀H₁₂O₂)

| Element | Atomic Mass ( g/mol ) | Moles in Formula | Mass in Formula (g) | Theoretical Mass % |

| Carbon (C) | 12.011 | 10 | 120.11 | 73.14% |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 7.37% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 19.49% |

| Total | 164.204 | 100.00% |

Iv. Mechanistic Investigations and Reaction Dynamics

Reaction Mechanisms Involving Acetate (B1210297) Moieties

The acetate group of 2,3-xylyl acetate is a key functional group that dictates much of its reactivity. The ester linkage is susceptible to various transformations, primarily driven by nucleophilic attack at the electrophilic carbonyl carbon.

Nucleophilic substitution at the acyl carbon is a characteristic reaction of esters like this compound. youtube.commasterorganicchemistry.comlibretexts.org These reactions proceed through a common mechanistic pathway known as nucleophilic acyl substitution. youtube.comlibretexts.org The process is initiated by the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comlibretexts.org This intermediate is transient and collapses by expelling the leaving group, in this case, the 2,3-dimethylphenoxide ion, to yield the substituted product. youtube.com

The efficiency of this substitution is influenced by several factors, including the strength of the incoming nucleophile and the stability of the leaving group. Research has shown that in reactions involving alkyl halides and acetate, iodide can act as a catalyst. 1-chlorooctane's reaction with acetate is slow, but the presence of iodide facilitates the formation of 1-iodooctane, which then reacts more readily with acetate to form the final product and regenerate the iodide ion. pressbooks.pub

It has been observed that the stereochemical outcome of nucleophilic substitution reactions can result in an inversion of configuration at a chiral center. openstax.org For instance, the reaction of a secondary tosylate with acetate ion proceeds with inversion of stereochemistry. openstax.org

Kinetic studies on the hydrazinolysis of 2,4-dinitrophenyl acetate have provided further insights into the mechanism of nucleophilic aromatic substitution, highlighting the influence of the leaving group and solvent on the reaction rate. researchgate.net

Acyl transfer reactions are a subset of nucleophilic acyl substitution where an acyl group is transferred from one nucleophile to another. libretexts.org The hydrolysis of esters, a classic example of acyl transfer, can be catalyzed by either acids or bases. libretexts.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgchemguide.co.uk Subsequent proton transfer and elimination of the alcohol (2,3-dimethylphenol) lead to the formation of the carboxylic acid (acetic acid). libretexts.orgchemguide.co.uk This reaction is reversible. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orglibretexts.org This is followed by the elimination of the alkoxide leaving group (2,3-dimethylphenoxide). The reaction is driven to completion by the subsequent deprotonation of the resulting carboxylic acid by the alkoxide, forming a carboxylate salt. libretexts.orglibretexts.org

The mechanism of hydrolysis can be influenced by the stability of the leaving group. rsc.org Studies on the hydrolysis of aryl acetates have helped to distinguish between nucleophilic and general base catalysis mechanisms. rsc.org Isotope effect studies on the acyl transfer reactions of p-nitrophenyl acetate have also been used to probe the transition state structures, helping to determine whether the mechanism is concerted or stepwise. acs.org

Interactive Table: Factors Influencing Ester Hydrolysis

| Factor | Influence on Reaction Rate | Mechanistic Implication |

| Catalyst | Acids and bases significantly increase the rate. | Acid protonates the carbonyl, increasing electrophilicity. Base provides a stronger nucleophile (OH⁻). libretexts.orglibretexts.orgchemguide.co.uk |

| Leaving Group | More stable (weaker base) leaving groups lead to faster reactions. | The stability of the leaving group influences the energy of the transition state for its departure. rsc.org |

| Steric Hindrance | Increased steric hindrance around the carbonyl group or the alcohol moiety can slow the reaction. | Hinders the approach of the nucleophile to the carbonyl carbon. ucoz.com |

| Solvent | The polarity and protic/aprotic nature of the solvent can affect the stability of charged intermediates and transition states. | Solvent properties can influence the rates of both nucleophilic and general base-catalyzed pathways. researchgate.net |

Transformations of the Xylyl Aromatic System

The aromatic ring of this compound can also participate in a variety of chemical transformations. The two methyl groups on the benzene (B151609) ring are electron-donating, which activates the ring towards electrophilic substitution. brainly.com

Aromatic substitution reactions involve the replacement of a hydrogen atom on the aromatic ring with another substituent. The general mechanism for electrophilic aromatic substitution (EAS) proceeds in two steps: attack of the electrophile by the aromatic ring to form a carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS):

The electron-donating methyl groups in the xylene ring of this compound make it more reactive towards electrophiles than benzene itself. brainly.com These groups direct incoming electrophiles to the ortho and para positions relative to themselves. wikipedia.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr):

While less common for electron-rich aromatic rings, nucleophilic aromatic substitution can occur if the ring is substituted with strong electron-withdrawing groups. wikipedia.orgbyjus.com For an SNAr reaction to proceed on a derivative of this compound, the aromatic ring would typically require the presence of potent electron-withdrawing substituents, such as nitro groups, positioned ortho or para to a suitable leaving group. wikipedia.orglibretexts.org The mechanism involves the addition of a nucleophile to the aromatic ring to form a negatively charged Meisenheimer intermediate, followed by the elimination of the leaving group. libretexts.orgmasterorganicchemistry.comyoutube.com

Catalytic Reactions Utilizing Xylyl Acetate Derivatives

While specific catalytic applications for this compound itself are not extensively documented, the principles of catalysis involving similar acetate esters provide a framework for potential applications.

Yttrium alkoxides have been shown to be effective catalysts for acyl transfer reactions, facilitating the formation of esters from alcohols and enol acetates like vinyl acetate. organic-chemistry.org These catalysts operate under mild conditions and exhibit high selectivity. organic-chemistry.org

Phosphoric acid can catalyze the acylation of alcohols using acid anhydrides, proceeding through a proposed diacylated mixed anhydride (B1165640) intermediate. organic-chemistry.org Additionally, palladium-catalyzed carbonylation of alcohols in the presence of an activator like dimethyl carbonate can produce aryl acetates. mdpi.com Heterogeneous catalysts, such as uranyl acetate, have been used for the acetoxylation of alcohols. mdpi.com

In the industrial synthesis of vinyl acetate, palladium-based catalysts are crucial. researchgate.net The mechanism can involve the dissociation of adsorbed ethylene (B1197577) to form a vinyl species that then couples with a surface acetate. researchgate.net Furthermore, zinc acetate supported on activated carbon is used in the acetoxylation of acetylene (B1199291), where the adsorption of acetylene is a key step. mdpi.com Imidazole acetate ionic liquids have also demonstrated synergistic catalytic effects in the alcoholysis of polyesters. rsc.org

Metal-Ion Catalysis in Acyl Transfer

The transfer of the acyl group from acetate esters is a fundamental reaction that can be significantly influenced by the presence of metal ions. Research into the methanolysis of a series of aryl acetates, which serve as structural analogs for this compound, has been catalyzed by a barium-calixarene complex, revealing a detailed mechanistic pathway. nih.gov

The catalytic cycle is understood to proceed via a double-displacement mechanism. In this process, a phenolic hydroxyl group within the catalyst complex acts as the initial acyl-receiving unit and subsequently as the acyl-releasing unit. The complexed barium ion (Ba²⁺) plays a crucial dual role: it functions as a carrier for the nucleophile and as a built-in Lewis acid. This Lewis acidity provides electrophilic assistance to the ester's carbonyl group during both the acylation and deacylation steps of the catalytic cycle. nih.gov

Kinetic studies on various aryl acetates have demonstrated a shift in the rate-determining step across the series of substrates. For more reactive esters like p-nitrophenyl acetate, the deacylation of the catalyst is rate-limiting. Conversely, for less reactive esters such as phenyl acetate, the initial acylation of the catalyst becomes the rate-determining step. This indicates that the catalytic efficiency is optimized for acetate esters with reactivity falling within a specific range, with p-chlorophenyl acetate showing maximum efficiency in the studied series. nih.gov The sensitivity of the acylation rate to the basicity of the leaving group suggests that the decomposition of the tetrahedral intermediate is the rate-determining factor, a consequence of the low basicity of the metal-ion stabilized nucleophile. nih.gov

| Aryl Acetate | Turnover Frequency (min⁻¹) | Rate-Determining Step |

| Phenyl Acetate | 3.8 x 10⁻⁴ | Acylation |

| p-Chlorophenyl Acetate | (Maximum Efficiency) | - |

| p-Nitrophenyl Acetate | 7.4 x 10⁻³ | Deacylation |

Table 1. Turnover frequencies and rate-determining steps for the methanolysis of various aryl acetates catalyzed by a calixcrown-Ba²⁺ complex. nih.gov

Palladium-Catalyzed Cross-Coupling with Xylyl-Linked Ligands

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The design of the ligand coordinated to the palladium center is crucial for the success and efficiency of these reactions, particularly when employing less reactive substrates like aryl chlorides. Xylyl-linked ligands have emerged as a significant class of ligands in this context.

A series of xylyl-linked bis-benzimidazolium salts have been synthesized and utilized as N-heterocyclic carbene (NHC) precursors in the Suzuki-Miyaura cross-coupling reaction. mdpi.com These ligands are notable for their straightforward preparation and the high degree of tunability in their steric and electronic properties, afforded by modifications to the xylyl linker and the wingtip groups of the benzimidazole (B57391) units. mdpi.commdpi.com

In the palladium-catalyzed Suzuki-Miyaura cross-coupling of various aryl chlorides with phenylboronic acid, the in situ-formed catalyst from Pd(OAc)₂ and a xylyl-linked bis-benzimidazolium salt demonstrated high efficiency. mdpi.com The reaction conditions were optimized, revealing that a catalyst loading of 0.5 to 2.0 mol% is sufficient to achieve high yields. mdpi.com

The scope of this catalytic system was shown to be broad. Aryl chlorides bearing electron-withdrawing groups underwent coupling in quantitative yields. mdpi.com Notably, the system was also effective for the coupling of the more sterically hindered o-chlorotoluene, which provided the desired biaryl product in high yield. mdpi.com Even benzyl (B1604629) chloride could be successfully coupled with both phenylboronic acid and 1-naphthylboronic acid, achieving excellent yields. mdpi.com However, aryl chlorides with electron-donating groups resulted in lower product yields under the same conditions. mdpi.com

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org The xylyl-linked NHC ligand plays a critical role in stabilizing the palladium center and facilitating these elementary steps, particularly the challenging oxidative addition of the C-Cl bond of the aryl chloride to the Pd(0) center. mdpi.com

| Aryl Chloride | Product Yield (%) | Catalyst Loading (mol%) | Temperature (°C) |

| 4-Chlorobenzonitrile | 99 | 1.0 | 80 |

| 4-Chloroacetophenone | 99 | 1.0 | 80 |

| Methyl 4-chlorobenzoate | 99 | 2.0 | 100 |

| Benzyl chloride | 95 | 1.0 | 80 |

| o-Chlorotoluene | 95 | 1.0 | 80 |

| 4-Chlorotoluene | 45 | 2.0 | 100 |

| 4-Chloroanisole | 40 | 2.0 | 100 |

Table 2. Yields for the Suzuki-Miyaura cross-coupling of various aryl chlorides with phenylboronic acid using a Pd(OAc)₂/xylyl-linked bis-benzimidazolium salt catalyst system. mdpi.com

Cyclometalation Reactions Involving Xylyl Groups and Acetate

Cyclometalation is a process where a ligand containing a C-H bond reacts with a metal center to form a metallacycle. These reactions are of significant interest due to the formation of stable organometallic compounds with applications in catalysis and materials science. The involvement of xylyl groups and acetate ligands in such reactions has been the subject of detailed mechanistic studies.

Computational investigations using density functional theory (DFT) have elucidated the mechanism of cyclometalation of N,N-dimethylbenzylamine, a xylyl-containing substrate, with palladium acetate. acs.org This reaction serves as a model for understanding the C-H activation step involving a xylyl group in the presence of an acetate ligand. The study revealed that a key intermediate in the reaction is the monomeric square-planar complex Pd(OAc)₂(N,N-dimethylbenzylamine). acs.org

Contrary to earlier proposals of a Wheland intermediate, the calculations suggest that the rate-limiting step is the electrophilic attack of the palladium on an ortho C-H bond of the xylyl ring to form an agostic complex. acs.org In this intermediate, the C-H bond is not fully broken but is coordinated to the palladium center. acs.org

Following the formation of the agostic complex, the reaction proceeds through an intramolecular deprotonation by one of the acetate ligands via a six-membered transition state. This proton transfer step has a very low activation barrier, indicating it is a facile process. acs.org The palladium acetate, therefore, exhibits an amphiphilic character, acting as both an electrophile to activate the C-H bond and as an intramolecular base to facilitate the deprotonation. acs.org The acetate ligand may also play a role in stabilizing the crucial agostic intermediate through hydrogen bonding. acs.org

The final product of this reaction is a five-membered cyclometalated palladium complex, where a carbon atom from the xylyl ring is directly bonded to the palladium center, and the nitrogen atom of the dimethylamino group is coordinated to the metal.

Enzyme-Catalyzed Transformations of Acetate Esters

Enzymes, particularly lipases, are highly efficient and selective biocatalysts for the transformation of esters, including acetate esters. The mechanisms of these enzymatic reactions are well-studied and provide a basis for understanding the potential biotransformations of this compound.

The most common mechanism for lipase-catalyzed transesterification and hydrolysis of esters is the "Ping-Pong Bi-Bi" mechanism. scielo.brnih.gov This mechanism involves a two-step process:

Acylation: The first substrate, the acyl donor (in this case, an acetate ester like this compound), binds to the active site of the enzyme. The serine residue in the enzyme's catalytic triad (B1167595) performs a nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol or phenol (B47542) portion of the ester (the xylyl group) and forming a covalent acyl-enzyme intermediate. scielo.br

Deacylation: The second substrate, the acyl acceptor (e.g., an alcohol in transesterification or water in hydrolysis), enters the active site. It performs a nucleophilic attack on the acyl-enzyme intermediate, forming another tetrahedral intermediate. This intermediate then breaks down, releasing the final ester product and regenerating the free enzyme, ready for another catalytic cycle. scielo.br

The use of vinyl acetate as an acyl donor is often favored in transesterification reactions because the released vinyl alcohol tautomerizes to acetaldehyde, an irreversible step that drives the reaction forward. scielo.br

Studies on the hydrolysis of aryl esters by synthetic enzyme mimics have also provided mechanistic insights. A synthetic aspartic protease mimic was shown to accelerate the hydrolysis of p-nitrophenyl acetate by a factor of 91,000. acs.orgnih.gov The catalytic efficiency was found to be dependent on the flexibility of the catalytic groups in the active site and the substitution pattern on the phenyl ring of the substrate. acs.orgnih.gov This highlights the high degree of selectivity that can be achieved in the enzymatic transformation of aryl acetates.

Furthermore, research on the lipase-catalyzed hydrolysis of biphenyl (B1667301) esters has shown that the reaction conditions, such as pH, temperature, and solvent, can be tuned to control the chemoselectivity of the hydrolysis, allowing for the formation of unsymmetrically hydrolyzed products. nih.gov

| Enzyme | Reaction Type | Key Mechanistic Feature | Reference |

| Lipase (B570770) | Transesterification | Ping-Pong Bi-Bi mechanism | scielo.br, nih.gov, |

| Lipase | Hydrolysis | Formation of acyl-enzyme intermediate | nih.gov |

| Synthetic Aspartic Protease Mimic | Hydrolysis | Activation of water by carboxylic acid pair | acs.org, nih.gov |

Table 3. Overview of enzyme-catalyzed transformations of acetate esters and their key mechanistic features.

V. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for predicting the geometry and energetic landscape of molecules. wavefun.com These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy, which in turn dictate molecular structure and stability. wavefun.com For 2,3-xylyl acetate (B1210297), such calculations can precisely model bond lengths, bond angles, and, crucially, the molecule's conformational preferences.

Conformational Flexibility and Rotational Barriers

The structure of 2,3-xylyl acetate is not static; it possesses significant conformational flexibility arising from the rotation around several key single bonds. The most important of these are the torsions involving the ester group and its connection to the aromatic ring.

In this compound, the presence of two methyl groups in ortho and meta positions introduces steric hindrance that influences these rotational barriers. The rotation of the entire ester group relative to the phenyl ring, and the internal rotation within the ester moiety, can be quantified by calculating the potential energy surface. DFT calculations can map the energy changes associated with these rotations, identifying the lowest-energy conformers and the energy barriers (transition states) between them. benthamdirect.comdoaj.org Studies on substituted benzamides and other aromatic systems show that ortho-substituents, in particular, can significantly hinder rotation and raise the energy barrier. mdpi.com Therefore, the steric clash between the ester's carbonyl oxygen and the ortho-methyl group in this compound is expected to be a dominant factor in its conformational landscape.

Interactive Table 1: Calculated Rotational Barriers for Representative Aryl Esters and Amides.

| Compound | Rotational Axis | Method | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Phenyl Acetate | C(aryl)-O | MP2/6-31G* | 5.36 (E-Z difference) | nih.gov |

| Phenyl Benzoate | C(=O)-O & C(=O)-C | B3LYP/6-31+G* | Not specified | nih.gov |

| N-Benzhydrylformamide | Formyl Group | M06-2X/6-311+G* | ~20-23 | mdpi.com |

Intermolecular Interactions and Packing Effects

In the solid state, the arrangement of this compound molecules is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is key to predicting crystal structure and material properties. mdpi.comrsc.org For aromatic esters, the primary interactions include van der Waals forces, dipole-dipole interactions from the polar ester group, and weak hydrogen bonds. nih.gov

Specifically for this compound, the following interactions are anticipated:

C-H···O Hydrogen Bonds: The hydrogen atoms on the methyl groups and the aromatic ring can act as weak donors, forming hydrogen bonds with the carbonyl oxygen and the ester oxygen of neighboring molecules.

π-π Stacking: The aromatic rings can stack upon each other, an interaction driven by a combination of electrostatic and dispersion forces.

Computational methods can quantify these interactions. Hirshfeld surface analysis, for example, is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice. semanticscholar.org By mapping properties onto this surface, one can determine the percentage contribution of different types of contacts (e.g., H···H, C···H, O···H) to the total crystal packing. semanticscholar.org For related compounds like 2-oxo-2H-chromen-3-yl acetate, analysis shows that O···H and H···H contacts are the most significant contributors to the Hirshfeld surface. semanticscholar.org Similar patterns would be expected for this compound, dictating its packing arrangement in the solid state.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For the formation of this compound, typically via the esterification of 2,3-xylenol with an acetylating agent (like acetic acid or acetyl chloride), DFT calculations can map out the entire reaction pathway.

Studies on acid-catalyzed esterification have used DFT to investigate the structures and relative energies of reactants, intermediates, transition states, and products. nih.govresearchgate.net For the reaction between a carboxylic acid and an alcohol, the mechanism involves several key steps:

Protonation: The catalyst (an acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The alcohol (e.g., 2,3-xylenol) acts as a nucleophile, attacking the activated carbonyl carbon. This step typically proceeds through a transition state and forms a tetrahedral intermediate.

Proton Transfer & Elimination: A series of proton transfers occurs, leading to the formation of a good leaving group (water), which is then eliminated to reform the carbonyl double bond, yielding the final ester product.

DFT calculations can determine the activation energy (the energy barrier of the transition state) for each step. rsc.orgnih.gov The step with the highest activation energy is the rate-determining step of the reaction. nih.gov For example, in the acid-catalyzed esterification of ethanoic acid and ethanol, DFT calculations showed that the key rate-determining step is the nucleophilic addition of the alcohol to the protonated acid, with a calculated energy barrier of 19.6 kcal/mol. nih.gov A similar computational approach applied to the synthesis of this compound would provide a detailed, dynamic picture of its formation mechanism.

Spectroscopic Property Prediction and Interpretation

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. arxiv.org By calculating properties related to the interaction of molecules with electromagnetic radiation, theoretical spectra for NMR, IR, and UV-Vis can be generated. youtube.comyoutube.com

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP/6-31G(d)), is a standard for calculating nuclear magnetic shielding tensors. rsc.orgresearchgate.net These tensors are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. Comparing the calculated shifts with experimental data provides strong evidence for a proposed structure. For complex molecules, this comparison can even help assign specific peaks to specific atoms. rsc.org

IR Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies. semanticscholar.org These frequencies correspond to the stretching, bending, and other vibrational modes of the molecule's bonds. The calculated IR spectrum can be compared with the experimental spectrum to identify characteristic functional group peaks, such as the prominent C=O stretch of the ester group in this compound, which is expected in the 1735-1750 cm⁻¹ range.

Interactive Table 2: Comparison of Hypothetical Experimental vs. Calculated Spectroscopic Data for this compound.

| Parameter | Technique | Predicted Value (DFT/B3LYP/6-31G(d)) | Hypothetical Experimental Value |

|---|---|---|---|

| ¹H Chemical Shift (CH₃-acetyl) | NMR | ~2.1 ppm | 2.15 ppm |

| ¹H Chemical Shift (CH₃-aryl) | NMR | ~2.2-2.4 ppm | 2.28 ppm, 2.35 ppm |

| ¹³C Chemical Shift (C=O) | NMR | ~169 ppm | 169.5 ppm |

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Xylyl Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to find statistically significant correlations between the chemical structures of a series of compounds and their biological activity. mdpi.comresearchgate.net These models are invaluable in drug discovery and toxicology for predicting the activity of new compounds and optimizing lead structures. acs.orgacs.org

For a series of xylyl derivatives, a QSAR study would involve:

Data Set Assembly: A collection of xylyl compounds with measured biological activity (e.g., enzyme inhibition, receptor binding affinity, or toxicity) is required. acs.org

Descriptor Calculation: For each molecule, a large number of numerical "descriptors" are calculated. These can be 2D descriptors (e.g., molecular weight, atom counts, topological indices) or 3D descriptors derived from the molecule's optimized conformation (e.g., steric fields, electrostatic potentials). nih.govnih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that relates a subset of the descriptors to the observed biological activity. acs.org

Validation: The model's predictive power is rigorously tested using both internal and external validation sets of compounds. mdpi.com

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. mdpi.com These methods generate 3D contour maps that visualize regions where certain properties (e.g., steric bulk, positive/negative charge, hydrophobicity) are predicted to increase or decrease biological activity. nih.gov A QSAR study on a series of biologically active xylyl acetate analogues could reveal, for instance, that adding an electron-withdrawing group at a specific position on the phenyl ring enhances activity, thereby guiding the synthesis of more potent derivatives. mdpi.comnih.gov

Vi. Environmental Fate and Transformations in Abiotic and Biotic Systems

Abiotic Transformation Processes

Abiotic transformations are chemical processes that occur without the intervention of living organisms. For 2,3-xylyl acetate (B1210297), the most significant abiotic pathways are photochemical degradation by sunlight and chemical hydrolysis in water.

Photochemical degradation involves the breakdown of a chemical by light energy, particularly in the UV spectrum of sunlight. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment.

Direct Photolysis : Although specific quantum yield data for 2,3-xylyl acetate is not readily available, aromatic esters can absorb UV radiation, leading to the excitation and subsequent cleavage of the ester bond. This would result in the formation of a 2,3-dimethylphenoxyl radical and an acetyl radical.

Indirect Photolysis : This is often a more significant pathway in natural waters. nih.gov Photochemically produced reactive species, such as hydroxyl radicals (•OH) and excited triplet-state dissolved organic matter (DOM*), can accelerate the degradation of organic pollutants. nih.govresearchgate.net The degradation of mefenamic acid, which contains a similar 2,3-xylyl group, has been shown to be significantly enhanced by these reactive intermediates in wastewater effluent. nih.govresearchgate.net The proposed photodegradation pathways for this compound, by analogy with similar compounds, likely involve:

Hydroxylation : The addition of •OH radicals to the aromatic ring, forming hydroxylated derivatives of 2,3-dimethylphenol (B72121). researchgate.netresearchgate.net

Dehydrogenation : The abstraction of a hydrogen atom from the methyl groups or the aromatic ring. researchgate.netresearchgate.net

Ester Bond Cleavage : Attack by reactive oxygen species can also lead to the hydrolysis of the ester link.

The presence of substances like nitrites in water can also enhance photodegradation by generating hydroxyl radicals upon UV irradiation. nih.gov

Hydrolysis is a primary chemical reaction affecting esters in aqueous environments, breaking the ester bond to form an alcohol and a carboxylic acid. In the case of this compound, this reaction yields 2,3-dimethylphenol and acetic acid. The rate of this reaction is highly dependent on the pH and temperature of the water. mdpi.com

Acid-Catalyzed Hydrolysis : In acidic conditions (low pH), the reaction is promoted by the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. mdpi.com

Base-Catalyzed (Saponification) : In alkaline conditions (high pH), hydrolysis is significantly faster. It proceeds via the attack of a hydroxide (B78521) ion (OH-) on the carbonyl carbon. mdpi.com Studies on cellulose (B213188) acetate have shown that degradation is much more rapid in NaOH solutions compared to acidic or neutral conditions. mdpi.com

Neutral Hydrolysis : At neutral pH, the reaction with water still occurs but is generally much slower than the acid- or base-catalyzed pathways.

The hydrolytic stability of an ester is a key factor in its environmental persistence. While specific kinetic data for this compound is limited, the table below presents hydrolysis data for other acetate esters to provide context on typical reaction rates.

| Compound | Conditions | Half-Life (t½) | Reference |

|---|---|---|---|

| Vinyl Acetate | pH 7, 25°C | ~7 days | cdc.gov |

| Cellulose Acetate (DS 2.45) | HCl Solution (pH 1.2), 50°C | Weeks to months for significant degradation | mdpi.com |

| Cellulose Acetate (DS 2.45) | NaOH Solution (pH 12.9), 50°C | Complete deacetylation in < 1 week | mdpi.com |

| S-(2-acetylthioethyl) thymidylyl-3',5'-thymidine | Aqueous Solution | Subject to intramolecular acetyl migration and hydrolysis | nih.gov |

Biotic Transformation Processes in Environmental Microorganisms

The breakdown of this compound by microorganisms is a critical pathway for its removal from the environment. This process relies on microbial enzymes to catalyze the transformation of the compound into simpler substances.

The microbial degradation of this compound is expected to proceed in a two-step manner.

Ester Hydrolysis : The initial and rate-limiting step is the hydrolysis of the ester bond by microbial esterases to yield 2,3-dimethylphenol and acetate. nih.gov

Metabolism of Products :

Acetate Assimilation : Acetate is a readily biodegradable molecule that can be utilized by a vast range of bacteria and microalgae as a carbon and energy source. nih.govfrontiersin.org It is typically converted to acetyl-CoA, which then enters central metabolic pathways such as the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) cycle for energy production and biosynthesis. nih.gov Some microorganisms, like Acididesulfobacillus acetoxydans, can oxidize acetate even under acidic conditions. frontiersin.org In some engineered E. coli strains, acetate can be upgraded to valuable chemicals like 2,3-butanediol. nih.gov

2,3-Dimethylphenol Degradation : The degradation of the aromatic portion, 2,3-dimethylphenol, follows pathways typical for phenolic compounds. This usually involves initial hydroxylation of the aromatic ring by mono- or dioxygenase enzymes, followed by ring cleavage and subsequent metabolism into intermediates of the TCA cycle. Microorganisms such as Pseudomonas and various fungi are well-known for their ability to degrade substituted phenolic compounds. mdpi.com

The key enzymes responsible for the initial step of this compound biotransformation are hydrolases, specifically esterases and lipases. thieme-connect.de These enzymes are widespread in nature and are responsible for the hydrolysis of ester bonds.

Mechanism : The catalytic mechanism of these enzymes typically involves a catalytic triad (B1167595) (e.g., Serine-Histidine-Aspartate). The serine residue performs a nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of an acyl-enzyme intermediate and the release of the alcohol component (2,3-dimethylphenol). The intermediate is then hydrolyzed by water, releasing the carboxylic acid (acetic acid) and regenerating the enzyme. thieme-connect.de

Enzyme Examples : Acetyl xylan (B1165943) esterases (AXEs) are a class of enzymes that have shown high efficacy in deacetylating various substrates, including cellulose acetate. mdpi.comnih.gov Lipases are also highly effective catalysts for both the hydrolysis and synthesis of esters. mdpi.com The efficiency of these enzymes can be influenced by factors such as temperature, pH, and the presence of co-solvents.

| Enzyme | Substrate | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Vinyl Acetate Esterase | Vinyl Acetate | Hydrolysis | Key enzyme in the microbial degradation pathway, hydrolyzing the ester to acetate and vinyl alcohol. | nih.gov |

| Lipase (B570770) (Lipozyme® 435) | Pentyl Acetate | Esterification (synthesis) | Demonstrates the reversible nature of lipase activity, catalyzing ester formation via a Ping-Pong mechanism. | mdpi.com |

| Acetyl Xylan Esterase (AnAXE) | Cellulose Acetate | Hydrolysis (deacetylation) | Fusion with a cellulose-binding module (CtCBM3) increased its activity on cellulose acetate by 2-4 times. | nih.gov |

| Various Esterases (AXE55, GAE) | Glucose Pentaacetate (model for Cellulose Acetate) | Hydrolysis (deacetylation) | Showed high efficacy in deacetylating acetate model compounds and cellulose acetate with a low degree of substitution. | mdpi.com |

Transport and Distribution Mechanisms in Environmental Compartments

The transport and distribution of this compound in the environment are dictated by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). These properties influence its tendency to move between air, water, soil, and biota.

Air : Compounds with moderate to high vapor pressure can volatilize from soil and water surfaces into the atmosphere. Once in the atmosphere, this compound would be subject to photochemical degradation and potential transport over long distances. For instance, vinyl acetate is principally released to the atmosphere. cdc.gov

Water : Due to the ester group, this compound is expected to have low to moderate water solubility. In the aqueous phase, it will be subject to hydrolysis and photolysis. Its transport in water will be governed by advection and dispersion, with potential for partitioning to suspended sediments.

Soil and Sediment : The mobility of this compound in soil is influenced by its adsorption to soil organic matter and clay particles. The octanol-water partition coefficient (Kow) is a key indicator of this tendency; a higher Kow suggests stronger adsorption to soil and less potential for leaching into groundwater. As an aromatic ester, it is expected to have a moderate Kow, suggesting it will bind to soil organic matter to some extent, reducing its mobility but potentially increasing its persistence by protecting it from microbial attack in soil micropores.

Vii. Advanced Applications and Methodological Developments in Chemical Research

2,3-Xylyl Acetate (B1210297) as a Synthetic Intermediate

2,3-Xylyl acetate, a member of the aromatic ester family, serves as a valuable synthetic intermediate in the production of fine chemicals. mdpi.com The versatility of esters in organic synthesis allows them to be key precursors for a wide array of more complex molecules. researchgate.net The structure of this compound offers several reactive sites that can be exploited for chemical transformations.

The primary routes for utilizing this compound as an intermediate involve reactions at the ester functional group and electrophilic substitution on the aromatic ring.

Ester Group Transformations: The acetate group can be readily hydrolyzed under acidic or basic conditions to yield 2,3-dimethylphenol (B72121) (2,3-xylenol). This transformation is fundamental for synthetic routes where the temporary protection of a phenolic hydroxyl group is required. Furthermore, transesterification reactions can be employed to convert this compound into other esters by reacting it with a different alcohol, often in the presence of a catalyst.

Aromatic Ring Functionalization: The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the two methyl groups and the acetoxy group. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can introduce new functional groups onto the aromatic ring. The directing effects of the existing substituents will govern the position of the new group, leading to specific isomers of functionalized 2,3-dimethylphenols after subsequent hydrolysis of the ester.

The use of acetate esters as intermediates is a well-established strategy in multi-step syntheses. For instance, vinyl acetate is a crucial precursor in the formation of oxathiolane frameworks for antiviral drugs. nih.gov Similarly, the palladium-catalyzed carbonylation of alcohols is a modern method for producing various aryl acetates, highlighting their importance as target molecules and building blocks in the fine chemicals sector. mdpi.com

Xylyl Acetate Moieties in Ligand Design for Catalysis

In the field of transition metal catalysis, the rational design of ligands is paramount for controlling the activity, selectivity, and stability of a catalyst. escholarship.org Ligands modulate the steric and electronic environment of the metal center, and the incorporation of specific structural units, such as a xylyl acetate moiety, can impart unique properties to a catalyst. youtube.com

A xylyl acetate group within a larger ligand structure can influence a catalytic system in several ways:

Steric Control: The dimethyl-substituted phenyl group (xylyl) is sterically bulky. This bulk can create a defined pocket or chiral environment around the metal center, which is crucial for achieving high selectivity, particularly in asymmetric catalysis. The substitution pattern on the xylyl ring (e.g., 2,3- vs. 2,6- or 3,5-) would create different steric environments, allowing for fine-tuning of the catalyst's selectivity.

Electronic Effects: The electron-donating nature of the two methyl groups on the xylyl ring can increase the electron density at the metal center. This can influence the catalytic cycle, for example, by promoting oxidative addition or affecting the rate of reductive elimination.

Hemilability: The acetate portion of the moiety can act as a hemilabile coordinating group. The carbonyl oxygen can coordinate to the metal center, but this bond is typically weaker than that of other donor atoms in the ligand (like phosphorus or nitrogen). This ability to reversibly bind and dissociate can open up a coordination site on the metal during a key step in the catalytic cycle, enhancing catalytic activity.

The concept of using building blocks to construct complex ligand architectures is a powerful strategy. nih.gov By incorporating a xylyl acetate moiety, chemists can systematically modify the ligand framework to optimize catalyst performance for specific reactions like hydroformylation, hydrogenation, or cross-coupling reactions. nih.gov

Table 1: Conceptual Impact of Xylyl Isomer Substitution on Ligand Properties

Development of Novel Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound, whether as a product, impurity, or unreacted starting material, requires robust analytical methodologies. The choice of method depends on the sample matrix, required sensitivity, and the presence of interfering substances. nih.gov A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive analysis of such aromatic esters. sdiarticle4.com

Gas Chromatography (GC): Given its volatility, this compound is well-suited for analysis by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. In GC-MS, the compound would exhibit a characteristic retention time and a mass spectrum with a specific molecular ion peak (m/z 164.08) and predictable fragmentation patterns resulting from the loss of the acetyl group or cleavage of the ester bond.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique, particularly for less volatile compounds or complex mixtures. sdiarticle4.com Using a reversed-phase column (e.g., C18), this compound can be separated from other components. Detection is commonly achieved using a UV detector, as the aromatic ring possesses a distinct UV absorbance profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the two distinct methyl groups on the ring, and the acetyl methyl group. Quantitative NMR (qNMR) can also be used for precise concentration determination without the need for an identical analytical standard, by integrating the signal against a known amount of an internal standard. researchgate.net

The development of a new analytical method would involve optimizing parameters such as the GC temperature program, the HPLC mobile phase composition, and sample preparation procedures like extraction and clean-up to ensure accuracy and reproducibility. mhlw.go.jp

Table 2: Summary of Analytical Methodologies for this compound

Contribution to Fundamental Understanding of Aromatic Ester Chemistry

Studies on aromatic esters, including isomers of xylyl acetate, contribute significantly to the fundamental understanding of reaction mechanisms, particularly in acylation and esterification. Research has shown that aromatic esters can be more than just simple products; they can act as crucial reactive intermediates that enhance the efficiency of certain chemical transformations. researchgate.net

In the acid-catalyzed acylation of phenols (a Friedel-Crafts type reaction), it has been demonstrated that the reaction between a phenol (B47542) (like m-cresol) and acetic acid can proceed via the formation of an aromatic ester intermediate (m-tolyl acetate). researchgate.net This ester intermediate is often a more effective acylating agent than acetic acid itself under the reaction conditions, especially when using solid acid catalysts like zeolites. researchgate.net

The general mechanism involves two key stages:

Esterification: The initial, often rapid, formation of the aromatic ester (e.g., this compound from 2,3-dimethylphenol and acetic acid).

Rearrangement/Acylation: The ester then undergoes an intramolecular or, more favorably, an intermolecular rearrangement, transferring the acetyl group to the aromatic ring of another phenol molecule to form an acetophenone (B1666503) derivative.

Table 3: Illustrative Reaction Pathway and Product Selectivity (Adapted from m-Cresol Acylation Study researchgate.net)

Q & A

Q. What are the recommended synthetic routes for 2,3-Xylyl acetate, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves esterification of 2,3-dimethylphenol with acetic anhydride or acetyl chloride under acidic catalysis. Optimization includes:

- Catalyst selection : Use sulfuric acid or p-toluenesulfonic acid for higher yields .

- Temperature control : Maintain 60–80°C to avoid side reactions like diacetate formation.

- Purification : Distillation under reduced pressure or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Confirm purity via GC analysis (>98% as per isomer separation protocols) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : NMR to identify acetate protons (~2.3 ppm) and aromatic protons (6.5–7.5 ppm for substituted xylenol backbone) .

- IR spectroscopy : Peaks at ~1740 cm (C=O stretch) and 1250 cm (C-O ester bond).

- GC-MS : Compare retention times and fragmentation patterns with standards to verify molecular weight (e.g., m/z 164 for molecular ion) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste disposal : Segregate organic waste and consult licensed hazardous waste handlers for incineration .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?

- Methodological Answer :

- Modeling : Optimize geometry using hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set to compute bond lengths, dipole moments, and electrostatic potential surfaces .

- Thermochemistry : Calculate enthalpy of formation and compare with experimental data to validate computational accuracy (±2.4 kcal/mol error tolerance) .

- Applications : Predict reactivity in ester hydrolysis or electrophilic substitution reactions.

Q. What experimental strategies address contradictions in reported spectral data for this compound derivatives?

- Methodological Answer :

- Replication : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts.

- Multi-technique validation : Cross-validate NMR, IR, and X-ray crystallography (if crystalline derivatives exist) .

- Isotopic labeling : Use -labeled acetic anhydride to trace esterification efficiency and confirm regiochemistry .

Q. How does this compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal stability : Conduct accelerated aging studies (40–60°C) and monitor degradation via HPLC. Store at –20°C in amber vials to prevent photolysis .

- Solvent compatibility : Test solubility in polar (e.g., ethanol) vs. non-polar (e.g., hexane) solvents; avoid prolonged exposure to strong bases to prevent hydrolysis.

Q. What mechanistic insights can be gained from studying this compound in pesticide formulations?

- Methodological Answer :

- Bioassays : Evaluate insecticidal activity via contact toxicity assays (e.g., against Drosophila melanogaster) and compare with structural analogs (e.g., xylylcarb derivatives) .

- Metabolite profiling : Use LC-MS to identify hydrolysis products (e.g., 2,3-xylenol) in biological systems.

- Mode of action : Investigate acetylcholinesterase inhibition via enzymatic assays and molecular docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.